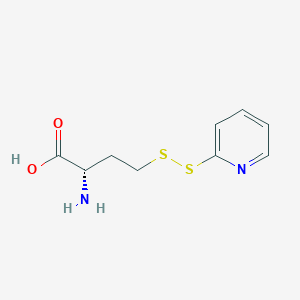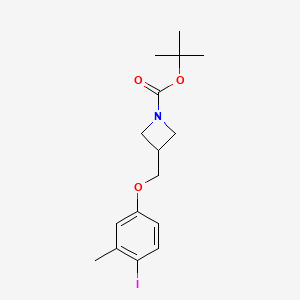
S-(Pyridin-2-ylthio)-L-homocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is a compound that features a unique structure with a disulfide bond linking a pyridine ring to an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid typically involves the formation of the disulfide bond between a pyridine derivative and an amino acid. One common method involves the reaction of 2-mercaptopyridine with an amino acid derivative under oxidative conditions to form the disulfide bond . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like methanol or water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT and TCEP, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and appropriate solvents .
Major Products
The major products formed from these reactions include sulfonic acids from oxidation, thiols from reduction, and various substituted derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be reduced to form thiols, which can then participate in further chemical reactions . The compound’s molecular targets and pathways are still under investigation, but its redox properties suggest potential interactions with cellular redox systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acids with disulfide bonds, such as cystine, and pyridine derivatives with disulfide linkages .
Uniqueness
What sets (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid apart is its unique combination of an amino acid backbone with a pyridine-disulfide moiety. This structure imparts distinct redox properties and potential biological activities that are not commonly found in other similar compounds .
Eigenschaften
Molekularformel |
C9H12N2O2S2 |
|---|---|
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
GTLHBJXBRTWZLG-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)SSCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=NC(=C1)SSCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,5-dioxopyrrolidin-1-yl) 5-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]pentanoate](/img/structure/B13724291.png)


![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)
![[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13724330.png)





